REACTION_CXSMILES
|
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[C:12]([N+:21]([O-:23])=[O:22])[CH:11]=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[CH3:20][O:19][C:17]([CH2:16][C:13]1[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][C:12]=1[N+:21]([O-:23])=[O:22])=[O:18] |f:1.2|
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Name
|
4-methoxycarbonylmethyl-3-nitrophenyl benzoate
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, dropwise over 0.3 h
|
Duration
|
0.3 h
|
Type
|
WAIT
|
Details
|
at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to 200 mL in vacuo
|
Type
|
ADDITION
|
Details
|
poured into water (1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether-hexane (1:5, 500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (6×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether-hexane (1:3, 2×100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |